Cyclohexane, 1,2-bis(methylene)-
Overview
Description
Cyclohexane, 1,2-bis(methylene)-, also known as Cyclohexane, 1,2-bis(methylene)-, is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ruthenium complexes based on rac- and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane have been found highly active and enantioselective as catalysts for asymmetric hydrogenation of aryl and heteroaryl ketones (Doherty et al., 2007).
In crystallography, C-H-Npyridine interactions in isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines lead to various molecular arrangements, influencing the crystal packing (Lai, Mohr, & Tiekink, 2006).
The Kabachnik-Fields and Moedritzer-Irani reactions using this compound lead to the creation of new bicyclic bis phosphonates and tetra phosphonic acid, with the methylene bridge offering stability in different pH conditions (Bailly & Burgada, 1995).
A study on recyclable 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane-catalyzed oxidation of cyclohexene with hydrogen peroxide demonstrates a practical approach to synthesize trans-1,2-cyclohexanedio (Yu et al., 2014).
The ozonolysis of highly methylated 1,2-bis(methylene)cycloalkanes shows differences in reactivity compared to nonmethylated ones, suggesting a particular reaction mechanism (Yamakoshi et al., 1996).
Methylene halides can lead to the formation of tetraoxacyclodecane derivatives from cyclohexane-1,2-diols, revealing interesting chemical transformations (Brimacombe et al., 1967).
The thermal isomerization of 1,4-bis(ethenylidene)cyclohexane and 1,2-ethenylidene-4-methylenecyclohexane leads to polymethylencyclohexane, which has implications in organic chemistry (Lenk & Hopf, 1982).
Bifunctional organocatalysts derived from trans-cyclohexane-1,2-diamine show excellent activity in various asymmetric reactions, suggesting their potential in organic synthesis (Nájera, Sansano, & Gómez-Bengoa, 2016).
Polyamides derived from 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane have been shown to offer transparent, flexible, and tough films with high glass transition temperatures (Yang, Hsiao, & Yang, 1999).
In a study on the stereochemistry of 3,4-bis(trimethylsilyl)cyclohexene, researchers found that trifluoroacetolysis of the cis 3,4-isomer yields cyclohexene-d2, revealing insights into the stereochemical aspects of these compounds (Wickham & Kitching, 1983).
Properties
IUPAC Name |
1,2-dimethylidenecyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEQHQNRKZJUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182460 | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2819-48-9 | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,2-bis(methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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